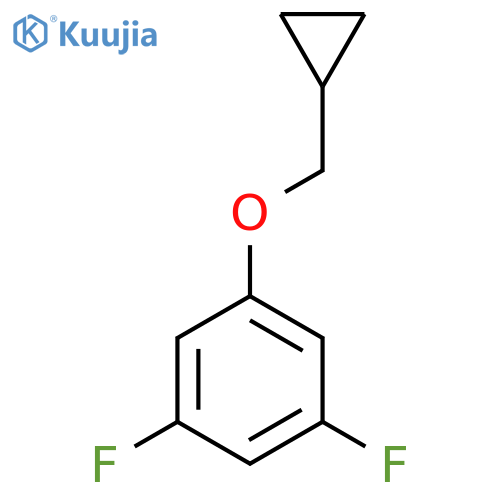

Cas no 1369905-00-9 (1-(Cyclopropylmethoxy)-3,5-difluorobenzene)

1369905-00-9 structure

商品名:1-(Cyclopropylmethoxy)-3,5-difluorobenzene

1-(Cyclopropylmethoxy)-3,5-difluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(cyclopropylmethoxy)-3,5-difluorobenzene

- 1369905-00-9

- SCHEMBL12077349

- BWDJPHUQEDZHPE-UHFFFAOYSA-N

- MFCD28364960

- 1-(Cyclopropylmethoxy)-3,5-difluorobenzene

-

- インチ: 1S/C10H10F2O/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2

- InChIKey: BWDJPHUQEDZHPE-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=C(C=1)OCC1CC1)F

計算された属性

- せいみつぶんしりょう: 184.06997126g/mol

- どういたいしつりょう: 184.06997126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

1-(Cyclopropylmethoxy)-3,5-difluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB602573-250mg |

1-(Cyclopropylmethoxy)-3,5-difluorobenzene; . |

1369905-00-9 | 250mg |

€343.80 | 2024-07-19 | ||

| abcr | AB602573-5g |

1-(Cyclopropylmethoxy)-3,5-difluorobenzene; . |

1369905-00-9 | 5g |

€2128.30 | 2024-07-19 | ||

| abcr | AB602573-1g |

1-(Cyclopropylmethoxy)-3,5-difluorobenzene; . |

1369905-00-9 | 1g |

€634.10 | 2024-07-19 |

1-(Cyclopropylmethoxy)-3,5-difluorobenzene 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1369905-00-9 (1-(Cyclopropylmethoxy)-3,5-difluorobenzene) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1369905-00-9)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):204/376/1261